molecular formula C12H19ClN2O B1372284 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride CAS No. 1170104-88-7

4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Cat. No.: B1372284
CAS No.: 1170104-88-7
M. Wt: 242.74 g/mol
InChI Key: IZFXHUVMPQEKFT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an aminomethyl group and a butan-2-yl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: Benzamide, formaldehyde, and butan-2-amine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimized Reaction Conditions: Controlled temperature and pH to maximize the efficiency of the reaction.

    Purification: Crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted benzamides.

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in certain catalytic processes.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.

Medicine:

    Pharmacological Studies: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the butan-2-yl group provides hydrophobic interactions, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Inhibits enzymes by mimicking natural substrates or binding to allosteric sites.

    Receptors: Modulates receptor activity by binding to ligand-binding domains, affecting signal transduction pathways.

Comparison with Similar Compounds

    4-(Aminomethyl)benzamide: Lacks the butan-2-yl group, resulting in different chemical properties and biological activities.

    N-(Butan-2-yl)benzamide: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and butan-2-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFXHUVMPQEKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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